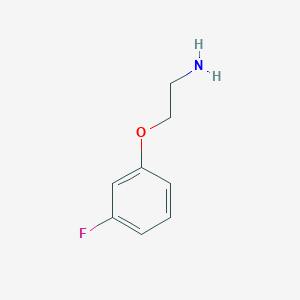

2-(3-Fluorophenoxy)ethylamine

Description

Properties

IUPAC Name |

2-(3-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSEDORJLCBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557913 | |

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120351-93-1 | |

| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine (CAS Number: 120351-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorophenoxy)ethylamine, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust two-step synthetic pathway, and discusses its applications as a pharmaceutical intermediate. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel therapeutic agents.

Introduction

This compound is a fluorinated aromatic amine that has garnered interest in the field of drug development. The incorporation of a fluorine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. As such, this compound serves as a valuable scaffold for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system. This guide will provide a detailed exploration of its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 120351-93-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀FNO | [2][4] |

| Molecular Weight | 155.17 g/mol | [2][4] |

| Appearance | Colorless to Yellow Liquid | [5] |

| Refractive Index | 1.508 | [5] |

| Storage Conditions | Room temperature | [4] |

Synthesis of this compound

A reliable and efficient two-step synthesis for this compound is outlined below. The process involves an initial Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitrile to the desired primary amine.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluorophenoxyacetonitrile

This step employs the Williamson ether synthesis, a reliable method for forming ethers from a phenoxide and an alkyl halide.

-

Materials:

-

3-Fluorophenol

-

Bromoacetonitrile

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

-

Add bromoacetonitrile (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-fluorophenoxyacetonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Reduction of 3-Fluorophenoxyacetonitrile to this compound

The reduction of the nitrile to the primary amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials:

-

3-Fluorophenoxyacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-fluorophenoxyacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then deionized water (3X mL), where X is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons: Multiple signals in the range of δ 6.8-7.3 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

-

-O-CH₂- protons: A triplet around δ 4.1 ppm.

-

-CH₂-NH₂ protons: A triplet around δ 3.0 ppm.

-

-NH₂ protons: A broad singlet that can appear over a wide range, typically δ 1.5-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic carbons: Multiple signals between δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant.

-

-O-CH₂- carbon: A signal around δ 68 ppm.

-

-CH₂-NH₂ carbon: A signal around δ 42 ppm.

IR (Infrared) Spectroscopy:

-

N-H stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of a primary amine.

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption band around 1200-1250 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 155.

-

Base Peak: Likely to be at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary ethylamines.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules designed to interact with biological targets in the central nervous system. For instance, related phenoxyethylamine structures are core components of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. While specific drug candidates directly incorporating the this compound moiety are not prominently disclosed in public literature, its utility as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs is significant.

Safety and Handling

The hydrochloride salt of this compound is irritating and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.

-

Personal Protective Equipment (PPE):

-

Wear protective safety goggles.

-

Wear chemical-resistant gloves.

-

Wear protective clothing and chemical-resistant boots.

-

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid breathing dust or vapor.

-

Do not get in eyes, on skin, or on clothing.

-

Keep the container tightly closed.

-

-

Storage:

-

Store in a cool, dry, well-ventilated place.

-

-

First Aid Measures:

-

After contact with skin: Wash immediately with plenty of water.

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. This guide has provided a detailed synthetic protocol, predicted analytical data, and essential safety information to aid researchers in its effective and safe utilization. Its potential for incorporation into novel therapeutic agents makes it a compound of continued interest in medicinal chemistry.

References

- AHH Chemical Co., Ltd. (n.d.). 120351-93-1 | this compound.

- PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine.

- Hoffman Fine Chemicals. (n.d.). CAS 120351-93-1 | this compound | MFCD06247658.

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine.

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

- PubMed. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides.

- PubMed. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry.

- NIST. (n.d.). Ethylamine - Mass Spectrum.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of ethylamine.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine.

- Eureka | Patsnap. (2013). Method for synthesizing 2-thiophene ethylamine.

- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.

- NIST. (n.d.). Ethylamine.

- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.

- Google Patents. (n.d.). US8895730B2 - Synthesis of two-photon absorbing polyhydroxy diphenylamino-dialkylfluorene-1,3,5-triazine molecules.

- Google Patents. (n.d.). US9718795B2 - Process for the preparation of Cariprazine.

- ResearchGate. (2013). A two component protocol for synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones.

- ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.

- ResearchGate. (2013). Clean Procedure and DFT Study for the Synthesis of 2-Amino-3-ethoxycarbonyl-4-(aryl)-4H-pyrano-[3,2-c]-chromene-5-ones Derivatives: A Novel Class of Potential Antimicrobial and Antioxidant Agents.

- ResearchGate. (2018). Synthesis of 2-amino-4-(2-ethoxybenzo[d][5][6]dioxol-5-yl)-4 H -pyran-3-Carbonitrile Derivatives and Their Biological Evaluation.

Sources

An In-depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Among these valuable synthons, 2-(3-Fluorophenoxy)ethylamine represents a key structural motif, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a robust synthetic protocol, discussing its applications, and providing essential safety and handling information for laboratory use.

Chemical Identity and Properties

This compound is a primary amine derivative characterized by a 3-fluorophenoxy group linked to an ethylamine moiety. This combination of a fluorinated aromatic ring and a flexible aminoethyl chain makes it a desirable building block for introducing these features into larger, more complex molecules.

Molecular Structure and Key Identifiers

The fundamental chemical identity of this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| CAS Number | 120351-93-1 | [1] |

| IUPAC Name | 2-(3-fluorophenoxy)ethan-1-amine | |

| Common Synonyms | This compound |

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, based on its structure and data from analogous, non-fluorinated or isomeric compounds, the following properties can be anticipated. It is typically supplied as a liquid, ranging from colorless to light yellow. As a primary amine, it is expected to be basic and soluble in organic solvents such as methanol, ethanol, and dichloromethane.

| Property | Predicted/Inferred Value | Notes |

| Appearance | Colorless to light yellow liquid | Inferred from structurally similar compounds like 2-(3-Fluorophenyl)ethylamine.[2] |

| Purity (Typical) | >97% | [1] |

| Storage | Store at room temperature, inert atmosphere | [1] |

| Boiling Point | Not available | Data for the isomeric 2-(3-fluorophenyl)ethylamine is 87 °C at 17 mmHg, but this is not directly comparable.[2] |

| Density | Not available |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several established synthetic routes for phenoxyethylamine derivatives. A common and reliable method is the Williamson ether synthesis followed by the deprotection of a masked amine group, such as in the Gabriel synthesis. This approach offers high yields and avoids the formation of secondary and tertiary amine byproducts.

Rationale for Synthetic Strategy

The chosen two-step protocol is a cornerstone of amine synthesis for its robustness and selectivity.

-

Step 1 (Williamson Ether Synthesis): This step involves the reaction of a phenoxide with an alkyl halide. Using 3-fluorophenol as the nucleophile and an N-protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide, as the electrophile ensures the formation of the desired C-O-C ether linkage. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from acting as a competing nucleophile.

-

Step 2 (Gabriel Amine Synthesis - Deprotection): The phthalimide group is readily cleaved under hydrazinolysis conditions. Hydrazine hydrate reacts with the phthalimide to form a stable phthalhydrazide precipitate, liberating the desired primary amine in a clean reaction.

Experimental Protocol

Step 1: Synthesis of 2-(2-(3-Fluorophenoxy)ethyl)isoindoline-1,3-dione

-

To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure the complete formation of the potassium phenoxide salt.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.

-

The crude product may be purified by recrystallization from ethanol to afford pure 2-(2-(3-fluorophenoxy)ethyl)isoindoline-1,3-dione.

Step 2: Synthesis of this compound

-

Suspend the 2-(2-(3-fluorophenoxy)ethyl)isoindoline-1,3-dione (1.0 eq) from the previous step in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Treat the residue with an aqueous solution of sodium hydroxide (NaOH) until the pH is >12 to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

This synthetic approach is based on well-established methods for preparing analogous phenoxyethylamines.[3]

Synthesis Workflow Diagram

Caption: General synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The structural features of this compound are highly relevant to medicinal chemistry for several reasons:

-

Phenoxyethylamine Scaffold: This core structure is found in a number of biologically active compounds. The ether linkage is generally more stable to metabolic degradation than an equivalent alkyl chain, and the amine provides a key site for interaction with biological targets or for further chemical modification.

-

Fluorine Substitution: The presence of a fluorine atom at the meta-position of the phenyl ring is a strategic choice. Fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability by modulating lipophilicity.

While specific drug candidates synthesized directly from this exact starting material are not widely publicized, it serves as an intermediate for creating libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Safety, Handling, and Disposal

As a primary amine, this compound is expected to be corrosive and requires careful handling to avoid contact with skin, eyes, and mucous membranes.

Hazard Identification

Based on safety data for closely related compounds, the primary hazards include:

-

H314: Causes severe skin burns and eye damage. [4]

-

Potential for respiratory tract irritation.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: Not typically required when handled in a fume hood. If aerosols are generated, use an appropriate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store away from oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its molecular structure combines the metabolic stability of a phenoxy ether with the synthetic utility of a primary amine and the beneficial modulatory effects of a fluorine substituent. While detailed physicochemical data is sparse, its synthesis can be reliably achieved through established methods. Proper adherence to safety protocols is essential when handling this corrosive compound. As the demand for novel and effective pharmaceuticals continues to grow, the importance of fluorinated intermediates like this compound in the synthetic chemist's toolbox is undeniable.

References

- PubChem. 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information.

- ChemBK. Ethanamine, 2-(3-fluorophenoxy)- (9CI).

- PubChemLite. This compound hydrochloride (C9H12FNO).

- ChemBuyersGuide.com, Inc. Alfa Chemistry (Page 105).

- Filo. Synthesize Fluparoxan. (2025-09-06).

- PubChem. 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information.

- Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.

- Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.

- Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-(3-Fluorophenoxy)ethylamine

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of 2-(3-Fluorophenoxy)ethylamine, a novel phenoxyethylamine derivative with uncharacterized biological activity. Drawing from established principles in neuropharmacology and drug discovery, this document provides a rationale and detailed experimental framework for elucidating the compound's potential as a modulator of central nervous system targets. The proposed workflow progresses from initial physicochemical characterization and in silico prediction to rigorous in vitro target engagement and functional assays, culminating in in vivo behavioral paradigms to assess potential antidepressant and anxiolytic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology to define the pharmacological profile of this and other novel chemical entities.

Introduction and Rationale

This compound belongs to the broad class of phenoxyethylamine compounds. This structural motif is present in a variety of biologically active molecules. The core phenethylamine scaffold is a well-known pharmacophore that interacts with monoamine systems, while the phenoxy linker can confer unique properties of affinity, selectivity, and pharmacokinetics. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity by altering electronic properties.

Given this structural architecture, it is hypothesized that this compound may interact with monoamine transporters—such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—or specific G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors. Modulation of these systems is the cornerstone of treatment for numerous psychiatric disorders, including depression and anxiety. Therefore, a systematic investigation is warranted to determine if this compound possesses therapeutic potential. This guide provides the strategic framework for such an investigation.

Physicochemical & Structural Properties

A thorough understanding of the molecule's physical and chemical properties is fundamental to designing and interpreting pharmacological experiments.

| Property | Value | Source |

| IUPAC Name | 2-(3-fluorophenoxy)ethan-1-amine | - |

| CAS Number | 120351-93-1 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Structure |  | - |

| Predicted XLogP3 | 1.6 | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)F)OCCN | - |

Note: Predicted properties are computationally derived and should be experimentally verified.

Proposed Research Workflow: A Multi-Tiered Approach

A logical, tiered approach ensures that resources are used efficiently, beginning with broad screening and progressing to more complex, physiologically relevant models.

Caption: Proposed workflow for characterizing this compound.

Tier 1: In Vitro Pharmacological Profiling

The initial phase focuses on determining if the compound directly interacts with hypothesized molecular targets in controlled, cell-free or cell-based systems.

Primary Target Binding: Monoamine Transporters

The structural similarity to phenethylamines suggests the monoamine transporters are primary targets. Radioligand binding assays will quantify the affinity (Kᵢ) of the test compound for these transporters.

Caption: Competitive binding at the monoamine transporter.

Protocol 1: Radioligand Binding Assay for SERT

-

Preparation: Utilize membrane preparations from cells stably expressing human SERT.

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane preparation (10-20 µg protein).

-

[³H]Citalopram (a specific SERT radioligand) at a concentration near its Kₑ (~1 nM).

-

Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

-

Controls:

-

Total Binding: Reaction mixture without any competing compound.

-

Non-specific Binding (NSB): Reaction mixture with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

-

This protocol should be repeated for DAT (using e.g., [³H]WIN 35,428) and NET (using e.g., [³H]Nisoxetine).

Functional Activity: Transporter Uptake Inhibition

A high binding affinity does not guarantee functional activity. Synaptosome-based uptake assays measure the compound's ability to inhibit the primary function of the transporter.

Protocol 2: Synaptosome Neurotransmitter Uptake Assay

-

Preparation: Prepare synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

-

Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Serotonin).

-

Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Tier 2: In Vivo Behavioral Assessment

If in vitro data reveals potent and selective activity, the investigation proceeds to animal models to assess physiological and behavioral effects. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Antidepressant-Like Activity: Forced Swim Test (FST)

The FST is a widely used screening tool for agents with potential antidepressant effects.[3][4] The test is based on the principle that animals will cease attempts to escape an inescapable stressful situation, and that this "behavioral despair" is reversed by antidepressant drugs.[4]

Protocol 3: Mouse Forced Swim Test

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[3]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (at various doses), a vehicle control, or a positive control (e.g., Imipramine, 5 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.[4]

-

Test Procedure:

-

Gently place each mouse into the water-filled cylinder.

-

Record a 6-minute session using a video camera.

-

The first 2 minutes are considered a habituation period and are not scored.

-

During the final 4 minutes, a trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean duration of immobility across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[3]

Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The EPM test is a standard paradigm for assessing anxiety-like behavior in rodents.[5] It is based on the natural aversion of mice to open and elevated spaces.[4] Anxiolytic compounds typically increase the proportion of time spent in the open arms of the maze.[6][7]

Protocol 4: Mouse Elevated Plus Maze Test

-

Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm). It consists of two open arms and two arms enclosed by high walls, with a central platform.[4][5]

-

Animals & Acclimation: As in the FST protocol.

-

Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Diazepam) i.p. 30 minutes before the test.

-

Test Procedure:

-

Place the mouse on the central platform of the maze, facing an open arm.[3]

-

Allow the mouse to explore the maze for a 5-minute period, recorded by an overhead video camera.

-

-

Data Analysis: The primary measures are the number of entries into the open and closed arms, and the time spent in each type of arm.

-

Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) * 100.

-

Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time) * 100.

-

Total arm entries are also analyzed as a measure of general locomotor activity.

-

Compare data across groups using a one-way ANOVA. A significant increase in the percentage of open arm entries and time spent in the open arms, without a significant change in total arm entries, suggests an anxiolytic effect.

-

Data Presentation for Behavioral Assays

Results should be summarized in a clear, tabular format for easy comparison.

Table: Hypothetical Results from In Vivo Screening

| Treatment Group | Dose (mg/kg, i.p.) | FST Immobility (s) | EPM % Time in Open Arms | Locomotor Activity (Total Distance, cm) |

|---|---|---|---|---|

| Vehicle | - | 155 ± 10 | 22 ± 3 | 2500 ± 200 |

| Imipramine (Positive Control) | 5 | 85 ± 8** | 24 ± 4 | 2450 ± 180 |

| Compound X | 1 | 148 ± 12 | 25 ± 3 | 2550 ± 210 |

| Compound X | 5 | 110 ± 9* | 45 ± 5** | 2600 ± 190 |

| Compound X | 10 | 92 ± 7** | 48 ± 6** | 2520 ± 220 |

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Conclusion and Future Directions

This guide presents a foundational strategy for the initial pharmacological characterization of this compound. The proposed workflow, from in vitro target identification to in vivo behavioral validation, provides a rigorous pathway to determine its potential as a CNS-active agent. Positive findings, particularly a strong signal in both the FST and EPM assays without confounding locomotor effects, would provide a compelling rationale for advancing the compound to more sophisticated studies. Future work could include receptor occupancy studies to confirm target engagement in the brain, microdialysis to measure changes in synaptic neurotransmitter levels, and evaluation in more complex models of depression or anxiety.[8] This systematic approach is crucial for building a comprehensive pharmacological profile and making informed decisions in the drug discovery process.

References

- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.

- Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology.

- The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC.

- Study of Co-Relation between Antidepressant and Anxiolytic Activities Using Cinnamomum Cassia Bark in Rodents | Omics.

- 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem.

- This compound - Vibrant Pharma Inc.

- Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism - YouTube.

- Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab.

- Novel Psychoactive Drugs | Frontiers Research Topic.

- Advances in analytical methodologies for detecting novel psychoactive substances: a review.

- This compound hydrochloride (C9H12FNO) - PubChemLite.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. PubChemLite - [2-(3-fluorophenoxy)ethyl](methyl)amine hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. omicsonline.org [omicsonline.org]

- 5. jddtonline.info [jddtonline.info]

- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 7. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

2-(3-Fluorophenoxy)ethylamine: A Bioisosteric Template for Dopamine D2 Receptor Agonist Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The dopamine D2 receptor (D2R) remains a critical target for therapeutic intervention in a spectrum of neurological and psychiatric disorders. This guide introduces 2-(3-Fluorophenoxy)ethylamine as a promising, yet underexplored, molecular template for the rational design of novel D2R agonists. We will dissect the strategic incorporation of a fluorine atom as a bioisostere for the canonical hydroxyl group present in established phenoxyethylamine D2R ligands. This document provides a comprehensive overview of the synthetic routes, delineates the established signaling pathways of the D2R, and presents detailed protocols for the in-vitro characterization of novel compounds based on this scaffold. The ensuing discussion on structure-activity relationships (SAR) will be grounded in the known effects of fluorine substitution in related dopaminergic ligands, offering a predictive framework for optimizing potency and selectivity. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the discovery and development of next-generation dopaminergic therapeutics.

Introduction: The Enduring Significance of the Dopamine D2 Receptor

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key modulator of dopaminergic signaling in the central nervous system.[1] Its dysregulation is implicated in the pathophysiology of numerous disorders, including Parkinson's disease, schizophrenia, and hyperprolactinemia.[2] Consequently, the D2R is a well-validated and highly pursued target for drug discovery.

D2R agonists, by mimicking the action of endogenous dopamine, have established therapeutic value. For instance, they are frontline treatments for the motor symptoms of Parkinson's disease and for pathologies associated with excessive prolactin secretion. The development of novel D2R agonists with improved selectivity and favorable pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry.

The this compound Template: A Rationale

The 3-hydroxyphenoxyethylamine scaffold has been identified as a viable template for dopamine D2 agonists.[3] Our focus on this compound stems from the strategic replacement of the 3-hydroxyl group with a fluorine atom. This substitution is not arbitrary; it is a calculated decision rooted in the principles of bioisosterism.

The Role of Fluorine in Drug Design:

Fluorine has emerged as a valuable tool in medicinal chemistry due to its unique properties:

-

Size and Electronegativity: As the most electronegative element and having a van der Waals radius similar to that of a hydrogen atom, fluorine can serve as a bioisostere for both hydrogen and hydroxyl groups.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a site of potential metabolic oxidation can significantly enhance a compound's metabolic stability and prolong its duration of action.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the ethylamine side chain, influencing its ionization state at physiological pH and potentially affecting receptor-ligand interactions.

-

Enhanced Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with the receptor's binding pocket, leading to increased binding affinity.

By substituting the 3-hydroxyl group with fluorine, we hypothesize that the resulting this compound template will retain the necessary pharmacophoric elements for D2R agonism while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties.

Synthesis of this compound and its Analogs

The synthesis of the parent scaffold, this compound, can be achieved through established and reliable synthetic routes. The two most common methods are the Williamson Ether Synthesis and the Gabriel Synthesis.

Williamson Ether Synthesis

This classical method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7][8]

Reaction Scheme:

Sources

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide for Drug Discovery Professionals: In Silico Prediction of 2-(3-Fluorophenoxy)ethylamine Receptor Binding

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of receptor binding for 2-(3-Fluorophenoxy)ethylamine, a representative small molecule with potential neuromodulatory activity. This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to offer a structured, scientifically-grounded workflow that integrates molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. By explaining the causality behind methodological choices and emphasizing self-validating systems, this guide equips scientists with the expertise to predict molecular interactions, prioritize candidates, and accelerate the early stages of drug discovery.

Introduction: The Imperative for Predictive Science

In the landscape of modern drug discovery, the ability to predict how a novel chemical entity will interact with biological targets is paramount. The "fail early, fail cheap" paradigm is driven by computational methods that sift through vast chemical spaces to identify promising candidates long before they enter costly experimental pipelines. This compound serves as an exemplary case study. Its chemical scaffold is suggestive of potential interactions with monoamine transporters—critical targets in neuropsychiatric drug development. This guide will use this molecule to illustrate a cohesive in silico strategy to generate testable hypotheses about its biological activity.

The core objective is to provide a logical and reproducible workflow that combines multiple computational techniques to build a robust, multi-faceted prediction of receptor binding. We will address not only how to perform these experiments but why specific steps are chosen, grounding each protocol in the fundamental principles of molecular recognition.

Foundational Concepts: The Drivers of Molecular Recognition

Protein-ligand binding is a finely tuned process governed by the principles of thermodynamics and driven by a symphony of non-covalent interactions.[1][2] The stability of a protein-ligand complex is quantified by its binding affinity, which is related to the change in Gibbs free energy (ΔG) upon association.[1][3] This energy is a function of both enthalpy (ΔH), which includes forces like hydrogen bonds and electrostatic interactions, and entropy (ΔS), which accounts for changes in the system's disorder, including the hydrophobic effect.[1][4]

For a molecule like this compound, its structural features—a primary amine, a flexible ethyl linker, and a fluorinated aromatic ring—suggest a high probability of interaction with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][6] These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, making them key targets for antidepressants and other CNS-active drugs.[5][6]

The Integrated In Silico Prediction Workflow

A robust predictive model relies not on a single method, but on the convergence of evidence from orthogonal approaches. The workflow detailed below is designed to build a comprehensive profile of a ligand's potential interactions, from its preferred binding pose to the structural features that govern its activity.

Caption: Integrated workflow for in silico receptor binding prediction.

Target Identification and Preparation

The fidelity of any in silico model begins with a high-quality, biologically relevant representation of the target protein.

Authoritative Grounding: Crystal structures provide the gold standard for receptor-based modeling. For the primary monoamine transporters, several high-resolution structures are available in the Protein Data Bank (PDB). For instance, human SERT structures complexed with various antidepressants (e.g., PDB IDs: 5I75, 6AWO) offer excellent starting points.[7][8][9] Similarly, structures for human DAT (e.g., PDB IDs: 8Y2D, 9EO4) and NET (e.g., PDB IDs: 8ZP2, 8ZPB) are publicly accessible.[10][11][12][13]

In cases where an experimental structure is unavailable, homology modeling is a viable alternative, particularly for G-protein-coupled receptors (GPCRs).[14][15][16][17][18] This technique builds a 3D model of a target protein based on the experimental structure of a homologous protein.

Experimental Protocol: Receptor Preparation

-

Structure Acquisition: Download the desired PDB file (e.g., 5I75 for SERT) from the RCSB PDB database.

-

Initial Cleanup: Load the structure into a molecular visualization tool (e.g., PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the study.[19] This step is crucial as these elements can interfere with the docking process.

-

Protonation and Optimization: Utilize a dedicated protein preparation utility (e.g., AutoDockTools, Schrödinger's Protein Preparation Wizard). This step involves adding polar hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve any steric clashes. This ensures a chemically correct and energetically favorable receptor conformation.

Ligand Preparation

The ligand must be converted into a three-dimensional structure with appropriate chemical properties for the simulation.

Experimental Protocol: Ligand Preparation for this compound

-

2D to 3D Conversion: Draw the 2D structure of this compound in a chemical sketcher and convert it to a 3D structure.

-

Conformer Generation: Generate a set of low-energy conformers. Ligands are flexible, and exploring their conformational space is critical for finding the optimal binding pose.

-

Charge and Protonation State Assignment: Assign partial charges using a suitable force field (e.g., Gasteiger). At physiological pH, the primary amine of the ligand will be protonated; ensure this is correctly represented. Software like OpenBabel can be used for format conversion and property calculation.[20]

Method 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[21] It is a cornerstone of structure-based drug design, enabling rapid screening of virtual libraries and providing insights into binding mechanisms.[22]

Causality Behind the Choice: Docking is chosen as the primary method because an X-ray structure of the target is available. It provides direct, physically-based predictions of the binding pose and a quantitative estimate of binding affinity (the docking score).[21][23]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared receptor and ligand files into the .pdbqt format using AutoDockTools. This format includes atomic charges and atom type definitions required by Vina.

-

Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the known binding site of the receptor. For SERT, this would be the central binding pocket where serotonin and antidepressants bind.[7] The size of the box should be large enough to accommodate the ligand in various orientations.

-

Configuration: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand, the center coordinates, and the dimensions of the grid box.

-

Execution: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

-

Analysis of Results: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their docking score (binding affinity) in kcal/mol.[24][25] A more negative score indicates a stronger predicted binding affinity.[26][27] The log file provides the scores for each pose. Visualize the top-ranked poses within the receptor's binding site to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.[26]

Data Presentation: Predicted Binding Affinities

| Target Receptor | PDB ID Used | Predicted Binding Affinity (kcal/mol) for this compound |

| Serotonin Transporter (SERT) | 5I75 | -8.5 |

| Dopamine Transporter (DAT) | 8Y2D | -7.2 |

| Norepinephrine Transporter (NET) | 8ZP2 | -7.9 |

Note: The values presented are illustrative examples of typical docking results and are intended for demonstration purposes.

Method 2: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity.[28][29][30] It defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[31]

Causality Behind the Choice: Pharmacophore modeling is employed as a complementary, ligand-based approach. If a series of compounds with known activity against a target exists, a pharmacophore can be generated to understand the shared features required for binding.[28][31] This model can then be used to screen for novel, structurally diverse molecules that fit the pharmacophore, a process known as virtual screening.[29][30]

Caption: A hypothetical pharmacophore model for phenoxyethylamine analogs.

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Dataset Collection: Assemble a set of structurally diverse molecules with known binding affinities for a specific target (e.g., SERT inhibitors).

-

Conformational Analysis: Generate low-energy conformers for all molecules in the dataset.

-

Feature Identification: Identify common pharmacophoric features (e.g., aromatic rings, hydrogen bond donors) present in the active molecules.

-

Model Generation and Validation: Use software (e.g., Phase, LigandScout) to align the active molecules and generate a hypothesis that spatially arranges these features. The model is validated by its ability to distinguish active from inactive compounds.

Method 3: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[3][32][33][34]

Causality Behind the Choice: QSAR is used to build a predictive mathematical model when a dataset of analogs with continuously varying activity (e.g., IC50 values) is available.[35] This model can then predict the activity of new, untested compounds like this compound, guiding lead optimization by identifying which structural modifications are likely to improve potency.[32]

Experimental Protocol: QSAR Model Development

-

Data Curation: Collect a dataset of compounds with measured biological activity against the target of interest.

-

Descriptor Calculation: For each molecule, calculate a range of molecular descriptors. These are numerical values that encode structural, physicochemical, or electronic features (e.g., molecular weight, logP, polar surface area).

-

Model Building: Divide the dataset into a training set and a test set. Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) to build a mathematical equation that correlates the descriptors of the training set molecules with their activity.

-

Model Validation: The most critical step is to assess the model's predictive power.[36][37][38] This is done through internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation, where the model is used to predict the activity of the unseen test set compounds.[36][39][40]

Data Presentation: Example Molecular Descriptors

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |

| Analog 1 | 155.19 | 1.8 | 38.3 |

| Analog 2 | 169.18 | 2.1 | 38.3 |

| This compound | 155.18 | 1.9 | 38.3 |

| Analog 3 | 183.21 | 2.5 | 41.5 |

Trustworthiness and Model Validation

An in silico prediction is only as valuable as its statistical robustness and predictive accuracy.[36] Every protocol described must be part of a self-validating system.

-

Docking Validation: A common validation technique is to "re-dock" the co-crystallized ligand back into its binding site. A low Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å) provides confidence in the docking protocol's ability to reproduce a known binding mode.[26]

-

QSAR Validation: A QSAR model must be rigorously validated to ensure it is not the result of a chance correlation.[36][37] Key validation metrics include a high cross-validated R² (Q² > 0.5) and, crucially, a high predictive R² for the external test set (Pred_R² > 0.6).[40]

-

The Final Arbiter: Ultimately, all in silico predictions are hypotheses. They must be confirmed through experimental validation, such as radioligand binding assays or functional assays, to be considered trustworthy.

Conclusion and Future Directions

This guide has outlined a multi-pronged in silico strategy to predict the receptor binding profile of this compound. By integrating structure-based (molecular docking), ligand-based (pharmacophore modeling), and statistical (QSAR) methods, we can construct a robust and well-founded hypothesis.

The illustrative docking results suggest that this compound may exhibit a high affinity for the serotonin transporter. A pharmacophore model could further refine the key features driving this interaction, while a validated QSAR model could predict its potency relative to known analogs.

The logical next step is to synthesize these computational insights into a clear, testable hypothesis: "this compound is a high-affinity ligand for the human serotonin transporter, likely acting as a competitive inhibitor at the central binding site." This hypothesis is now primed for experimental validation, demonstrating the power of a well-executed in silico workflow to guide and accelerate the drug discovery process.

References

- Homology modeling of G-protein-coupled receptors and implic

- Coleman, J.A., Green, E.M., Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. (URL: [Link])

- Homology Modeling of the G Protein-Coupled Receptors. PubMed. (URL: [Link])

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. (URL: )

- What is pharmacophore modeling and its applications?

- Song, A.L., Wu, X.D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an occluded state at a resolution of 2.6 angstrom. RCSB PDB. (URL: [Link])

- Mobarec, J. C., Sanchez, R., & Filizola, M. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use? Journal of Medicinal Chemistry. (URL: [Link])

- Homology modeling of class a G protein-coupled receptors. PubMed. (URL: [Link])

- What is the significance of QSAR in drug design?

- Modern homology modeling of G-protein coupled receptors: which structural templ

- How to Do Molecular Docking – Part 1: PyRx Setup & Prepar

- Step-by-Step Tutorial on Molecular Docking. Omics tutorials. (URL: )

- Validation of QSAR Models. Basicmedical Key. (URL: [Link])

- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. (URL: [Link])

- Song, A.L., Wu, X.D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an inward open state at a resolution of 2.5 angstrom. RCSB PDB. (URL: [Link])

- Tan, J., et al. (2024). Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. RCSB PDB. (URL: [Link])

- On the development and validation of QSAR models. PubMed. (URL: [Link])

- Serotonin transporter. Wikipedia. (URL: [Link])

- Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. RCSB PDB. (URL: [Link])

- Zhao, Y., Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB PDB. (URL: [Link])

- PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed... Yorodumi. (URL: )

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (URL: [Link])

- Song, A.L., Wu, X.D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with atomoxetine in an outward-open state at a resolution of 2.4 angstrom. RCSB PDB. (URL: [Link])

- Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. (URL: )

- Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro. (URL: )

- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. PMC. (URL: [Link])

- Coleman, J.A., Gouaux, E. (2017). X-ray structure of the ts3 human serotonin transporter complexed with sertraline at the central site. RCSB PDB. (URL: [Link])

- Important considerations for the validation of QSAR models for in vitro mutagenicity. Mutagenesis | Oxford Academic. (URL: [Link])

- The Use of Qsar and Computational Methods in Drug Design.

- On Two Novel Parameters for Validation of Predictive QSAR Models. PMC - NIH. (URL: [Link])

- An Introduction to the Basic Concepts in QSAR- Aided Drug Design. IGI Global. (URL: [Link])

- Quantitative structure–activity rel

- Srivastava, D.K., Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. (URL: [Link])

- Nielsen, J.C., et al. (2024). Outward-open structure of human dopamine transporter bound to cocaine. RCSB PDB. (URL: [Link])

- Cryo-EM structure of inward-open state human norepinephrine transporter NET bound with norepinephrine in nanodisc. wwPDB. (URL: [Link])

- Pharmacophore Modelling and Screening: Concepts, Recent Developments and Applications in Rational Drug Design. Semantic Scholar. (URL: [Link])

- How to interprete and analyze molecular docking results?

- Drug Designing Using Molecular Docking - For Beginners. YouTube. (URL: [Link])

- Dopamine transporter. Wikipedia. (URL: [Link])

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (URL: [Link])

- Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. NIH. (URL: [Link])

- Physicochemical Bases for Protein Folding, Dynamics, and Protein-Ligand Binding. PubMed. (URL: [Link])

- Pharmacophore modeling. Slideshare. (URL: [Link])

- How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. (URL: [Link])

- A Beginner's Guide to Molecular Docking. ETFLIN. (URL: [Link])

- Principles and Experimental Methodologies on Protein-Ligand Binding. (URL: [Link])

- Need help with molecular docking results interpret

- Quantifying the Thermodynamic Molecular Driving Forces in Protein-Ligand Binding.

- FeatureDock: Protein-Ligand Docking Guided by Physicochemical Feature-Based Local Environment Learning using Transformer. ChemRxiv. (URL: [Link])

Sources

- 1. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. An Introduction to the Basic Concepts in QSAR-Aided Drug Design: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed ... - Yorodumi [pdbj.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Homology modeling of G-protein-coupled receptors and implications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 26. researchgate.net [researchgate.net]

- 27. etflin.com [etflin.com]

- 28. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 29. dovepress.com [dovepress.com]

- 30. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 31. Pharmacophore modeling | PDF [slideshare.net]

- 32. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 33. researchgate.net [researchgate.net]

- 34. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 35. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 37. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. academic.oup.com [academic.oup.com]

- 39. scispace.com [scispace.com]

- 40. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine Derivatives in Medicinal Chemistry

Foreword: The Strategic Value of the 2-(3-Fluorophenoxy)ethylamine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and refined safety profiles is a perpetual endeavor. Privileged scaffolds—molecular frameworks that exhibit binding capabilities to multiple biological targets—serve as invaluable starting points for drug discovery campaigns. Among these, the 2-(phenoxy)ethylamine motif has consistently demonstrated its utility, particularly in the realm of neuroscience. The strategic incorporation of a fluorine atom, specifically at the 3-position of the phenoxy ring, imparts a unique set of physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides a comprehensive technical overview of this compound derivatives, synthesizing foundational principles with practical insights for researchers, scientists, and drug development professionals. We will explore the synthetic nuances, delve into the intricate structure-activity relationships (SAR), and illuminate the pharmacological potential of this versatile chemical class.

Part 1: Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically commences with the core scaffold, this compound, which is commercially available.[1] The primary synthetic challenge lies in the selective N-functionalization of the terminal amine to introduce a diverse array of substituents, thereby enabling a thorough exploration of the chemical space and the corresponding biological activity.

General Synthesis of the this compound Core

While commercially available, understanding the fundamental synthesis of the parent amine is instructive. A common approach involves the Williamson ether synthesis, reacting 3-fluorophenol with a protected 2-aminoethyl halide, followed by deprotection. A more direct route involves the reaction of 3-fluorophenol with 2-chloroethylamine hydrochloride under basic conditions.

A related patented method for the preparation of 2-(2-alkoxy phenoxy) ethylamine, which can be adapted for the 3-fluoro analogue, involves reacting the corresponding phenol with bromoacetonitrile, followed by reduction of the nitrile group to the primary amine using a reducing agent like lithium aluminum hydride.[2] However, for large-scale and safer manufacturing, alternative, less hazardous reducing agents are often preferred.[2]

N-Alkylation and N-Arylation Strategies

The derivatization of the primary amine of this compound is central to developing analogs with diverse pharmacological profiles.

Reductive Amination: A versatile and widely employed method for introducing alkyl substituents is reductive amination. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB). A general procedure involves dissolving the amine and the carbonyl compound in a suitable solvent, such as dichloromethane (DCM) or ethanol, followed by the addition of the reducing agent.[3]

Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide. To avoid over-alkylation, this reaction often requires careful control of stoichiometry and reaction conditions. The use of a base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrohalic acid byproduct.

N-Arylation: The introduction of an aryl substituent on the nitrogen atom can be achieved through several methods. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between the amine and an aryl halide or triflate. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the aryl halide is sufficiently activated with electron-withdrawing groups.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol), add the desired aldehyde or ketone (1.1 eq.).

-

Add anhydrous magnesium sulfate (MgSO₄) to the mixture to act as a drying agent.

-

Stir the suspension at room temperature for 14-23 hours to facilitate imine formation.

-

Filter off the MgSO₄ and wash the solid with fresh DCM.

-

Concentrate the combined filtrates under reduced pressure.

-

Dissolve the residue in ethanol (10 mL/mmol) and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture in vacuo and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituent(s) on the ethylamine nitrogen. The fluorine atom at the 3-position of the phenoxy ring is a key feature, influencing the electronic properties and lipophilicity of the molecule, which in turn affects receptor binding and pharmacokinetic properties.

The Role of the 3-Fluoro Substituent

The fluorine atom at the meta-position of the phenoxy ring is an electron-withdrawing group, which can influence the pKa of the amine and the overall electronic distribution of the molecule. This can be critical for establishing key interactions with biological targets. Furthermore, the lipophilicity of the molecule is increased, which can enhance its ability to cross the blood-brain barrier, a crucial property for centrally acting drugs.

Impact of N-Substitution on Receptor Affinity and Selectivity

The nature of the substituent on the nitrogen atom is a primary determinant of the pharmacological profile of these derivatives.

-

N-Alkyl Substitution: The size and nature of the alkyl group(s) on the nitrogen can significantly impact receptor affinity and selectivity. For related phenylethylamine scaffolds, increasing the size of the N-alkyl groups has been shown to modulate activity at dopamine and serotonin receptors. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl or n-propyl groups decreased affinity for D1 dopamine receptors but significantly enhanced affinity for D2 dopamine receptors.[4]

-

N-Aryl and N-Arylalkyl Substitution: The introduction of aryl or arylalkyl moieties on the nitrogen can lead to compounds with high affinity for various receptors, including serotonin, dopamine, and sigma receptors. The electronic and steric properties of the aryl ring play a crucial role in determining the binding affinity and functional activity (agonist vs. antagonist). For example, in a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, substitution on the N-aryl ring was found to be critical for potent anti-inflammatory activity.[5]

-

Incorporation into Heterocyclic Systems: Incorporating the ethylamine nitrogen into a heterocyclic ring system, such as a piperazine or piperidine, is a common strategy in medicinal chemistry to constrain the conformation of the side chain and introduce additional points of interaction with the target receptor. For instance, 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized as selective serotonin reuptake inhibitors (SSRIs).[2]

Table 1: Illustrative SAR Data for Related Phenylethylamine Derivatives

| Compound/Scaffold | N-Substituent | Target Receptor(s) | Key SAR Observation | Reference |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -H | Dopamine D1/D2 | Parent amine has moderate affinity for both D1 and D2 receptors. | [4] |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -Ethyl | Dopamine D1/D2 | Decreased D1 affinity, enhanced D2 affinity. | [4] |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -n-Propyl | Dopamine D1/D2 | Further enhancement of D2 selectivity. | [4] |

| 2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazine | -Arylpiperazine | Serotonin Transporter (SERT) | Micromolar affinity for SERT, suggesting potential for SSRI activity. | [2] |

Part 3: Pharmacological Profiles and Therapeutic Applications

The this compound scaffold has been explored for its potential in treating a range of central nervous system (CNS) disorders, primarily due to the ability of its derivatives to interact with key neurotransmitter systems.

Targeting Monoamine Transporters: Antidepressant and Anxiolytic Potential

A significant area of investigation for phenoxyethylamine derivatives has been their interaction with monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of the reuptake of these neurotransmitters is a well-established mechanism for the treatment of depression and anxiety disorders.

As previously mentioned, derivatives incorporating a piperazine moiety have been investigated as selective serotonin reuptake inhibitors (SSRIs).[2] The 3-fluorophenoxy group is a key structural element in some known antidepressant drugs, highlighting the potential of this scaffold in the development of novel antidepressants.

Dopamine Receptor Modulation: Applications in Psychosis and Parkinson's Disease

Derivatives of fluorinated phenylethylamines have shown significant affinity for dopamine receptors, particularly the D2 subtype.[4] This suggests that this compound derivatives could be developed as D2 receptor agonists or antagonists. D2 receptor antagonists are the mainstay of treatment for psychosis, while D2 receptor agonists are used in the management of Parkinson's disease. The selectivity for D2 over D1 receptors observed with certain N-alkyl substitutions is a desirable property, as it may lead to a reduced side-effect profile.[4]

Sigma Receptor Ligands: Neuroprotection and Beyond

Sigma receptors, which are classified into σ1 and σ2 subtypes, are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[6] Various ethylamine derivatives have been identified as potent sigma receptor ligands.[7][8] The development of selective sigma receptor ligands from the this compound scaffold could offer novel therapeutic avenues for these conditions.

Diagram 1: Potential Pharmacological Targets of this compound Derivatives

Caption: Potential pharmacological targets for this compound derivatives.

Part 4: Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design of novel CNS-acting therapeutic agents. The strategic placement of the fluorine atom provides a favorable pharmacokinetic profile, while the versatile ethylamine side chain allows for extensive chemical modification to achieve desired receptor affinity and selectivity.

Future research in this area should focus on:

-

Systematic SAR studies: A more comprehensive exploration of the impact of N-substituents on a wider range of CNS targets is warranted.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to assess their efficacy and safety.

-

Pharmacokinetic optimization: Further modifications to the scaffold can be made to fine-tune the ADME properties of lead compounds.

References

- Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. (n.d.). PubMed.

- Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonist properties. (n.d.). PubMed.

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009). Google Patents.

- Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. (n.d.). PubMed.